Focal Adhesion Induction: Free WQPPRARI vs. Conjugated and Alternative Heparin-Binding Sequences
Among five heparin-binding sequences derived from the C‑terminal HepII domain of fibronectin, only WQPPRARI (the target compound) induces focal adhesion formation when presented as a free peptide in solution. The other four sequences require covalent coupling to a carrier protein (ovalbumin) or display as multicopy complexes to achieve any focal adhesion activity [1]. This demonstrates that WQPPRARI possesses intrinsically higher potency and autonomous signaling capability.
| Evidence Dimension | Focal adhesion formation (free peptide presentation) |
|---|---|
| Target Compound Data | WQPPRARI: positive for focal adhesion induction as free peptide |
| Comparator Or Baseline | Four other heparin-binding sequences (unspecified): negative for focal adhesion induction as free peptides; active only when ovalbumin‑conjugated |
| Quantified Difference | WQPPRARI is the only sequence among five that retains activity as a free peptide |
| Conditions | Human foreskin fibroblast (HFF) adhesion assay; peptides tested as free synthetic peptides in solution [1] |
Why This Matters
For surface coating or biomaterial functionalization, WQPPRARI can be used without conjugation steps, simplifying protocols and reducing cost.
- [1] Woods A, et al. A synthetic peptide from the COOH-terminal heparin-binding domain of fibronectin promotes focal adhesion formation. Mol Biol Cell. 1993;4(6):605-613. View Source
